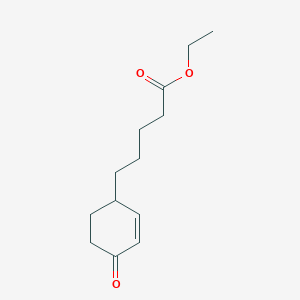

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate

Description

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate is a specialized ester compound featuring a pentanoate backbone substituted with a 4-oxocyclohex-2-en-1-yl group. This structure combines an ethyl ester moiety with a cyclic ketone-containing cyclohexene ring, imparting unique chemical and physical properties. The compound is primarily synthesized via the Kulinkovich cyclopropanation reaction, as demonstrated in the preparation of intermediates for bioactive molecules targeting calcium signaling pathways (e.g., RyR2 and SERCA2a modulators) .

Properties

CAS No. |

81842-29-7 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate |

InChI |

InChI=1S/C13H20O3/c1-2-16-13(15)6-4-3-5-11-7-9-12(14)10-8-11/h7,9,11H,2-6,8,10H2,1H3 |

InChI Key |

UDVXXKZTSBGMEF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCC1CCC(=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 5-iodopentanoate with 4-oxocyclohex-2-en-1-yl magnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving catalysts and solvents that are easily recyclable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate is utilized in numerous scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Applied in the production of fine chemicals, fragrances, and other specialty products.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 5-Substituted Pentanoates

Key Observations :

- The 4-oxocyclohex-2-enyl group introduces a conjugated enone system, enhancing reactivity in cycloaddition or nucleophilic addition reactions compared to non-cyclic esters .

- Sulfur-containing derivatives (e.g., 3-thienyl) exhibit distinct electronic properties due to sulfur’s electronegativity, influencing solubility and interaction with biological targets .

- Halogenated derivatives (e.g., bromoindole) are often used in drug discovery for their bioactivity and stability .

Key Observations :

- The target compound requires multi-step synthesis involving cyclopropanation, contrasting with straight-chain esters (e.g., ethyl pentanoate), which are simpler to produce .

- Heterocyclic substituents (e.g., indole, thienyl) often necessitate specialized coupling reactions or protective group strategies .

Physicochemical Properties

Table 3: Physicochemical Properties

Key Observations :

- Ethyl pentanoate is highly volatile and contributes to aroma in beverages due to its low molecular weight and hydrophobicity .

- The cyclohexenone substituent in the target compound likely reduces volatility and increases polarity compared to ethyl pentanoate, making it less suitable for flavor applications but more relevant in synthetic chemistry .

- Brominated derivatives exhibit higher log P values, enhancing membrane permeability in bioactive molecules .

Biological Activity

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate is an organic compound with significant potential in various biological applications due to its unique structural characteristics. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate features an ester functional group and a cyclohexene moiety with a ketone. Its structure can be represented as follows:

The presence of the oxo group enhances its reactivity, making it a subject of interest in organic synthesis and medicinal chemistry. The compound can be synthesized through various methods, including direct esterification and cyclization reactions.

Research indicates that Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate exhibits various biological activities, primarily attributed to its ability to interact with biological macromolecules. The following are key mechanisms through which this compound exerts its effects:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate modulates inflammatory pathways, potentially reducing the severity of inflammation in various models.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant properties | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study 2 | Anti-inflammatory effects | Showed decreased levels of pro-inflammatory cytokines in animal models. |

| Study 3 | Antimicrobial activity | Exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. |

Synthesis and Characterization

The synthesis of Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate can be achieved through multiple synthetic routes, often involving the reaction of suitable precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

In Vivo Studies

In vivo studies have highlighted the pharmacokinetics and pharmacodynamics of Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate. For instance, animal models treated with this compound displayed improved recovery from induced oxidative stress compared to control groups. These findings suggest a promising therapeutic potential for conditions associated with oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.